molecular formula C14H13F3N4O2S B2454490 6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 727420-33-9

6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B2454490
CAS No.: 727420-33-9
M. Wt: 358.34
InChI Key: OPGQEQCLWNVEAL-UHFFFAOYSA-N
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Description

6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H13F3N4O2S and its molecular weight is 358.34. The purity is usually 95%.
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Properties

IUPAC Name

6-acetyl-3-amino-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-5(22)21-3-2-7-6(4-21)9(14(15,16)17)8-10(18)11(12(19)23)24-13(8)20-7/h2-4,18H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGQEQCLWNVEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic molecule known for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16F3N5O3S
  • Molecular Weight : 439.4 g/mol
  • IUPAC Name : 6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

The structural complexity of this compound arises from its unique arrangement of functional groups that may confer distinct biological properties.

Antimicrobial Properties

Recent studies suggest that compounds similar to 6-acetyl-3-amino derivatives exhibit significant antimicrobial activity. For instance, research has shown that certain thieno[2,3-b][1,6]naphthyridine derivatives demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been a focal point in recent research. In vitro studies indicate that it may interact with specific molecular targets involved in cancer progression. For example:

  • Targeting Thioredoxin Reductase (TrxR) : Compounds that inhibit TrxR are being explored for their selective antitumor effects. The structure of 6-acetyl-3-amino may allow it to modulate this enzyme's activity .

The biological mechanisms through which 6-acetyl-3-amino exerts its effects can involve:

  • Enzyme Inhibition : Binding to enzymes such as TrxR or other metabolic pathways.
  • Receptor Interaction : Modulating receptor activity that influences cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thieno[2,3-b][1,6]naphthyridine derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives showed notable inhibition zones in disk diffusion assays .

Study 2: Anticancer Potential

Another research focused on the anticancer properties of similar compounds. The study revealed that these compounds could inhibit cell growth in several human cancer cell lines (e.g., HepG2 and NCI-H661) with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
Compound AThieno[2,3-b][1,6]naphthyridineAntimicrobial
Compound BTriazole derivativeAnticancer
6-Acetyl...Thieno[2,3-b][1,6]naphthyridineAntimicrobial & AnticancerCurrent Study

Q & A

Q. What theoretical frameworks guide the study of this compound’s photophysical properties?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to interpret UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) calculations can correlate electronic transitions with observed λmax values. Experimental validation via fluorescence quenching studies in varying solvents is critical .

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